![molecular formula C11H25IOSi B14272686 Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- CAS No. 156592-94-8](/img/structure/B14272686.png)
Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a tert-butyl group, two methyl groups, and a 4-iodo-2-methylbutoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- typically involves the reaction of a suitable silane precursor with an appropriate iodinated alcohol. One common method involves the use of tert-butyl(dimethyl)silane and (2S)-4-iodo-2-methylbutanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes with different substituents.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of silane derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- is used as a building block for the synthesis of more complex organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound can be used in the synthesis of bioactive molecules and pharmaceuticals
Industry
In industry, Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- is used in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- involves its ability to undergo various chemical transformations. The silane group can interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures. The presence of the iodine atom allows for selective substitution reactions, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, (1,1-dimethylethyl)[(2S)-4-chloro-2-methylbutoxy]dimethyl-
- Silane, (1,1-dimethylethyl)[(2S)-4-bromo-2-methylbutoxy]dimethyl-
- Silane, (1,1-dimethylethyl)[(2S)-4-fluoro-2-methylbutoxy]dimethyl-
Uniqueness
Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro counterparts. The iodine atom is larger and more polarizable, allowing for different reaction pathways and products .
Eigenschaften
CAS-Nummer |
156592-94-8 |
|---|---|
Molekularformel |
C11H25IOSi |
Molekulargewicht |
328.30 g/mol |
IUPAC-Name |
tert-butyl-[(2S)-4-iodo-2-methylbutoxy]-dimethylsilane |
InChI |
InChI=1S/C11H25IOSi/c1-10(7-8-12)9-13-14(5,6)11(2,3)4/h10H,7-9H2,1-6H3/t10-/m0/s1 |
InChI-Schlüssel |
RWNJAGKFEUACNZ-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](CCI)CO[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(CCI)CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


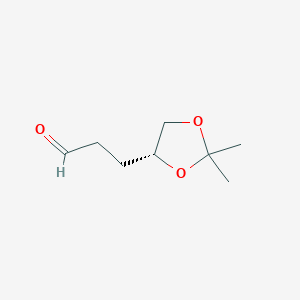
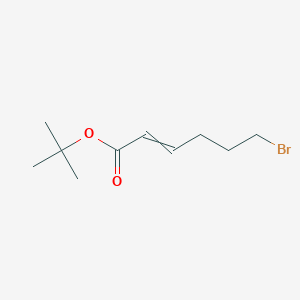
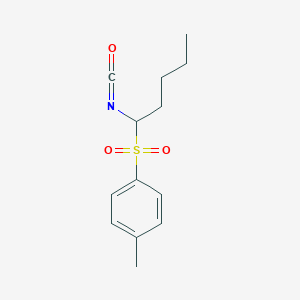
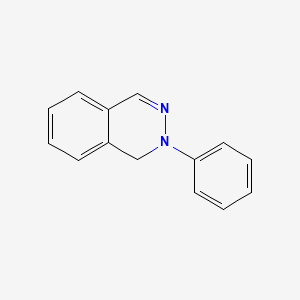

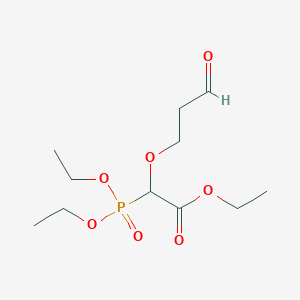
![2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B14272638.png)

![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)
![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
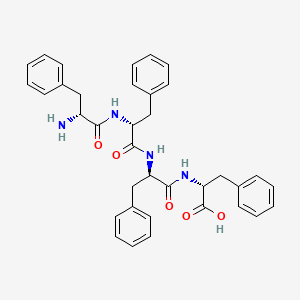
![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
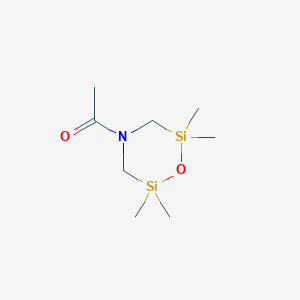
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
